molecular formula C11H16O2 B15422811 Phenol, 2-methoxy-4-(1-methylpropyl)- CAS No. 110030-28-9

Phenol, 2-methoxy-4-(1-methylpropyl)-

Cat. No.: B15422811
CAS No.: 110030-28-9
M. Wt: 180.24 g/mol
InChI Key: NZMDLYSPLDSXLQ-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(1-methylpropyl)- is a chemical compound of interest in various research fields. Compounds with methoxy-phenol structures are frequently studied in areas such as lignin and biomass pyrolysis research, where they serve as model compounds to understand decomposition pathways and the formation of valuable products . Furthermore, structurally similar phenolic compounds are known to be investigated for their bioactive potential, including antimicrobial and antioxidant properties, making them subjects of interest in the development of natural preservatives . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant and up-to-date scientific literature for specific applications and safety data of this compound.

Properties

CAS No.

110030-28-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-butan-2-yl-2-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-4-8(2)9-5-6-10(12)11(7-9)13-3/h5-8,12H,4H2,1-3H3

InChI Key

NZMDLYSPLDSXLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols with Alkyl/Aryl Groups at Position 4

2-Methoxy-4-propylphenol (CAS 2785-87-7)
  • Structure : Linear propyl group at position 4.
  • Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22 g/mol).
  • Boiling Point : 401–403 K (0.020 atm) .
Eugenol (2-Methoxy-4-(2-Propenyl)phenol; CAS 97-53-0)
  • Structure : Allyl (2-propenyl) group at position 4.
  • Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol).
  • Bioactivity : Exhibits antimicrobial, antioxidant, and anti-inflammatory properties .
  • Key Differences : The allyl group introduces conjugation, enhancing resonance stabilization and reactivity in oxidation reactions (e.g., forming cyclopropyl derivatives under irradiation) .
Creosol (2-Methoxy-4-methylphenol)
  • Structure : Methyl group at position 4.
  • Molecular Formula : C₈H₁₀O₂ (MW: 138.17 g/mol).
  • Applications : Found in wood tar and smoked foods; less lipophilic than sec-butyl derivatives .

Compounds with Branched Alkyl Substituents

2-Methoxy-4-(1-Methylpropyl)phenol vs. 4-(1,1-Dimethylpropyl)phenol
  • Structural Contrast : The latter (CAS 134-97-4) features a tert-pentyl group (1,1-dimethylpropyl), creating greater steric bulk and higher hydrophobicity .
  • Applications: tert-Pentylphenols are used in surfactants and resins, whereas the sec-butyl derivative may have niche roles in natural product chemistry .
Phenol, 2,6-Bis(1,1-dimethylethyl)-4-(1-methylpropyl)
  • Structure : Additional tert-butyl groups at positions 2 and 5.
  • Properties : Enhanced steric shielding reduces chemical reactivity but improves thermal stability. Emitted as a degradation product in polymer foams .

Bioactive Analogues in Natural Products

Neem Leaf Derivatives
  • Context: Phenol, 2-methoxy-4-(1-propenyl)- (isoeugenol) and its acetate are identified in Azadirachta indica extracts, showing antibacterial activity against Vibrio parahaemolyticus .
  • Comparison : The sec-butyl group in the target compound may offer similar bioactivity but with altered pharmacokinetics due to reduced polarity.
B. Ocimum tenuiflorum (Krishna Tulsi) Compounds
  • Example: Eugenol acetate (2-methoxy-4-(2-propenyl)-phenol acetate) exhibits antifungal and antioxidant properties .
  • Divergence : The sec-butyl group lacks the α,β-unsaturation of allyl derivatives, limiting participation in Michael addition or redox cycling.

Data Tables: Structural and Thermodynamic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Applications/Properties References
2-Methoxy-4-(1-methylpropyl)phenol C₁₁H₁₆O₂ 180.24 ~410–415 (est.) Phytochemical studies, potential antimicrobial agent
2-Methoxy-4-propylphenol C₁₀H₁₄O₂ 166.22 401–403 Lignin degradation product
Eugenol C₁₀H₁₂O₂ 164.20 528 (at 1 atm) Clove oil, antimicrobial agent
Creosol C₈H₁₀O₂ 138.17 518 (at 1 atm) Food flavoring, preservative

Notes on Discrepancies and Limitations

  • Limited direct data exists for the target compound, necessitating inferences from analogues.
  • Conflicting substituent naming conventions (e.g., "1-methylpropyl" vs. "sec-butyl") require careful structural validation .

Q & A

Basic Questions

Q. What synthetic routes are available for preparing Phenol, 2-methoxy-4-(1-methylpropyl)-, and what are critical reaction parameters?

  • Methodology : Alkylation of phenol derivatives with 1-methylpropyl halides or olefins under acid catalysis (e.g., Friedel-Crafts alkylation). Key parameters include temperature control (80–120°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., AlCl₃ or H₂SO₄). Post-synthesis purification via column chromatography or distillation is recommended .
  • Example : A study on sec-butylphenol synthesis reported 75% yield using 1-methylpropene and phenol with H₂SO₄ at 100°C .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • FT-IR : Identify functional groups (O-H stretch at ~3200 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
  • NMR :

  • ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), sec-butyl group (δ 0.8–1.5 ppm), aromatic protons (δ 6.5–7.2 ppm) .
  • ¹³C NMR : Methoxy carbon (δ 55–60 ppm), aromatic carbons (δ 110–150 ppm) .
    • GC-MS : Molecular ion peak at m/z 180 (C₁₁H₁₆O₂) and fragmentation patterns to confirm substituents .

Advanced Questions

Q. How do thermodynamic properties influence isomerization pathways of Phenol, 2-methoxy-4-(1-methylpropyl)-?

  • Data : The gas-phase enthalpy of formation (ΔfH°gas) is -191.4 kJ/mol, indicating stability under standard conditions .
  • Isomerization : Liquid-phase isomerization equilibria favor the sec-butyl configuration due to steric and electronic stabilization. For example, ΔrH° = -1.7 kJ/mol for isomerization reactions involving C₁₈H₃₀O .
  • Table : Thermodynamic Parameters

ReactionΔrH° (kJ/mol)Conditions
Isomerization to cyclohexylphenol-1.7 ± 1.5Liquid phase, 25°C
Alkylation enthalpy-2.6 ± 1.1Catalyzed, 100°C

Q. What computational methods predict the reactivity of this compound in oxidative environments?

  • DFT Modeling : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites .
  • Global Reactivity Descriptors :

  • Electrophilicity Index (ω): Predicts susceptibility to electron-deficient reactants.
  • Mulliken Charges: Highlight electron-rich aromatic rings prone to electrophilic substitution .
    • Example : Eugenol (analog) shows high electrophilicity at the methoxy-substituted ring, guiding predictions for similar reactivity in Phenol, 2-methoxy-4-(1-methylpropyl)- .

Q. What are the potential hazards associated with nitro derivatives of this compound?

  • Evidence : Nitration of the phenolic ring (e.g., 2-(1-methylpropyl)-4,6-dinitrophenol, CAS 88-85-7) classifies it as "Extremely Hazardous" (EPA P020) due to acute toxicity and environmental persistence .
  • Mitigation : Use protective gear (gloves, fume hoods) during nitration reactions. Monitor waste streams for nitro-phenolic byproducts .

Methodological Guidance

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., ACD/Labs or Gaussian) .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in ¹H NMR .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic alkylation steps, reducing side products .

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